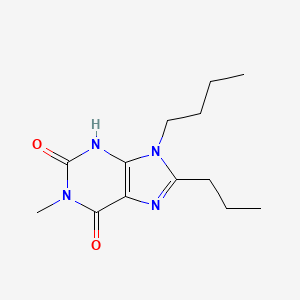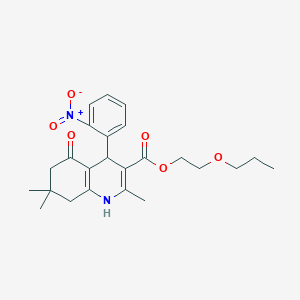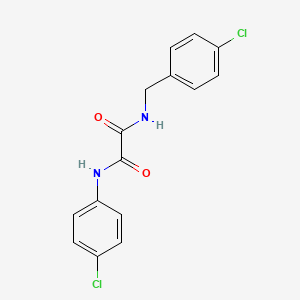
3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea is a complex organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone such as benzil.
Introduction of the Diphenyl Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce phenyl groups.
Formation of the Thiourea Moiety: The final step could involve the reaction of the quinoxaline derivative with allyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Thiourea Derivatives: Compounds with similar thiourea moieties but different aromatic groups.
Uniqueness
3-(2,3-Diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea is unique due to its specific combination of quinoxaline and thiourea functionalities, which may confer distinct biological and chemical properties compared to other similar compounds.
Conclusion
This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry
属性
IUPAC Name |
3-(2,3-diphenylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4S/c1-3-17-31(18-4-2)27(32)28-22-15-16-23-24(19-22)30-26(21-13-9-6-10-14-21)25(29-23)20-11-7-5-8-12-20/h3-16,19H,1-2,17-18H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPVNRYRWRGYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4953948.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4953953.png)
![1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4953971.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)
![3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid](/img/structure/B4953983.png)
![4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B4953989.png)


![N-methyl-N-[4-(4-morpholinyl)butyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4954003.png)


![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![7-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,6-DINITRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE](/img/structure/B4954040.png)
![6-bromo-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B4954045.png)
